molecular formula C22H17FN6O2S2 B2686444 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536710-82-4

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2686444
CAS No.: 536710-82-4
M. Wt: 480.54
InChI Key: RPWIGXSMQSYTAT-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17FN6O2S2 and its molecular weight is 480.54. The purity is usually 95%.
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Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide represents a complex compound with potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, focusing on anticancer properties, antibacterial effects, and antifungal activities based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety linked to a pyrimidoindole structure, which is known for its diverse biological activities. The presence of the thiadiazole ring is significant due to its established roles in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:

  • Cytotoxicity Against Cancer Cell Lines :
    • A series of 1,3,4-thiadiazole derivatives demonstrated significant inhibitory effects against various human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) with IC50 values often below 10 µM .
    • In particular, derivatives such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide showed promising results against breast cancer cell lines with IC50 values lower than standard treatments like Imatinib .
  • Mechanism of Action :
    • The anticancer activity is believed to be linked to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, molecular docking studies indicated that these compounds can effectively bind to proteins associated with cancer growth .

Antibacterial Activity

Thiadiazole derivatives have also been evaluated for their antibacterial properties:

  • Broad-Spectrum Activity :
    • Compounds derived from the thiadiazole scaffold exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli at concentrations as low as 26.46 µg/mL .
  • Structure–Activity Relationship (SAR) :
    • The presence of electron-withdrawing groups has been correlated with enhanced antibacterial activity. Compounds with halogen substitutions at specific positions on the aromatic rings demonstrated improved potency compared to their unsubstituted counterparts .

Antifungal Activity

Research has also indicated antifungal properties associated with thiadiazole derivatives:

  • In Vitro Efficacy :
    • A study reported that certain thiadiazole-containing compounds exhibited strong antifungal activity against Candida albicans and other fungal strains with EC50 values significantly lower than those of conventional antifungal agents like fluconazole .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity TypeTarget Organism/Cell LineIC50/EC50 Value (µM)Reference
AnticancerSK-MEL-24.27
PC3 (Prostate Cancer)22.19
MDA-MB-231 (Breast Cancer)9
AntibacterialE. coli26.46
S. aureusNot specified
AntifungalC. albicansNot specified

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN6O2S2/c1-2-17-27-28-21(33-17)25-16(30)11-32-22-26-18-14-5-3-4-6-15(14)24-19(18)20(31)29(22)13-9-7-12(23)8-10-13/h3-10,24H,2,11H2,1H3,(H,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWIGXSMQSYTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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